4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-phenylbenzenesulfonamide
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Overview
Description
4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its sulfonamide group and diazinan-5-ylidene moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the diazinan-5-ylidene intermediate. This intermediate is then reacted with appropriate sulfonamide precursors under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also emphasizes stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the diazinan-5-ylidene moiety may interact with various biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)(phenyl)methyl]benzonitrile: Shares a similar diazinan-5-ylidene structure but differs in its aromatic substituents.
N’-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-4-pyridinecarbohydrazide: Contains a similar diazinan-5-ylidene core but with different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C17H14N4O4S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C17H14N4O4S2/c22-15-14(16(23)20-17(26)19-15)10-18-11-6-8-13(9-7-11)27(24,25)21-12-4-2-1-3-5-12/h1-10,21H,(H3,19,20,22,23,26) |
InChI Key |
JCWUUXKNGBFXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Origin of Product |
United States |
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